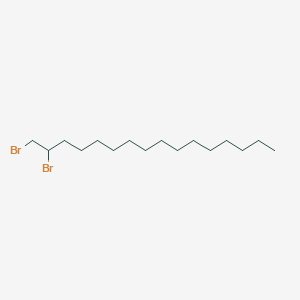

1,2-Dibromohexadecane

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

63758-87-2 |

|---|---|

Formule moléculaire |

C16H32Br2 |

Poids moléculaire |

384.2 g/mol |

Nom IUPAC |

1,2-dibromohexadecane |

InChI |

InChI=1S/C16H32Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16H,2-15H2,1H3 |

Clé InChI |

JFIKENUFKAQPIP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCC(CBr)Br |

Origine du produit |

United States |

Synthetic Methodologies for 1,2 Dibromohexadecane

Direct Halogenation Approaches

The most straightforward method for synthesizing 1,2-dibromohexadecane is through the direct addition of bromine across the double bond of an unsaturated precursor.

Bromination of Unsaturated Hexadecane Precursors (e.g., 1-Hexadecene)

The reaction of 1-hexadecene (B165127) with molecular bromine (Br₂) is a classic example of electrophilic addition. chemguide.co.uk This process typically occurs readily in an inert organic solvent, such as chloroform (B151607) or carbon tetrachloride, at or below room temperature. chemguide.co.uklookchem.com The double bond of the alkene acts as a nucleophile, attacking the electrophilic bromine molecule. youtube.com This reaction is highly exothermic, necessitating controlled addition of the bromine to maintain the desired temperature. cpchem.com The characteristic red-brown color of the bromine solution disappears as the reaction proceeds, indicating the consumption of the halogen and the formation of the colorless this compound. chemguide.co.uk This decolorization is often used as a qualitative test for the presence of unsaturation in an organic compound. chemguide.co.uk

Interactive Data Table: Reaction Conditions for the Bromination of 1-Hexadecene

| Parameter | Condition | Source |

| Reactant | 1-Hexadecene | lookchem.com |

| Reagent | Bromine (Br₂) | chemguide.co.uk |

| Solvent | Chloroform | lookchem.com |

| Temperature | Ambient | lookchem.com |

| Reaction Time | 2.5 hours | lookchem.com |

Regioselectivity and Stereoselectivity in Addition Reactions

The addition of bromine to an unsymmetrical alkene like 1-hexadecene is generally not a concern in terms of regioselectivity, as a bromine atom adds to each of the two carbons of the former double bond. makingmolecules.com However, the stereochemistry of the addition is a critical aspect. The reaction is highly stereospecific, proceeding via an anti-addition mechanism. makingmolecules.comlibretexts.orgmasterorganicchemistry.com This means that the two bromine atoms add to opposite faces of the double bond. makingmolecules.com

The mechanism involves the formation of a cyclic bromonium ion intermediate. youtube.comlibretexts.org The initial attack of the alkene's π-electrons on the bromine molecule leads to the formation of this three-membered ring, with the positive charge located on the bromine atom. chemguide.co.uk The second step involves the backside attack of the bromide ion (Br⁻) on one of the carbons of the bromonium ion. libretexts.org This Sₙ2-like attack can only occur from the face opposite to the bulky bromonium ion, resulting in the exclusive formation of the trans or anti product. masterorganicchemistry.com For a terminal alkene like 1-hexadecene, this results in the formation of a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromohexadecane.

Indirect Synthesis Routes

While direct bromination is the most common method, this compound can also be synthesized through indirect routes involving the transformation of other functional groups.

Conversion from Polyols or Epoxides

Vicinal diols, such as hexadecane-1,2-diol, can be converted to the corresponding dibromide. While the direct conversion of diols to dibromides is a known transformation, specific examples for hexadecane-1,2-diol are less common in readily available literature. For instance, 1,16-hexadecanediol (B1329467) can be brominated using phosphorus tribromide to yield 1,16-dibromohexadecane, illustrating a related functional group transformation. guidechem.com

A more versatile approach involves the ring-opening of an epoxide, such as 1,2-epoxyhexadecane. Epoxides can be converted to vicinal dihalides under mild and neutral conditions. organic-chemistry.org One effective method utilizes a trihaloisocyanuric acid/triphenylphosphine system. organic-chemistry.org This reaction proceeds smoothly in a solvent like acetonitrile (B52724) at reflux to afford the vicinal dibromide in high yield. organic-chemistry.org The synthesis of the precursor, 1,2-epoxyhexadecane, can be achieved by reacting 1-hexadecene with a peroxy acid like m-chloroperoxybenzoic acid. nih.govresearchgate.net

Functional Group Interconversion Strategies for Vicinal Dibromides

Functional group interconversion represents a broad category of reactions that can be applied to the synthesis of vicinal dibromides. ub.edu These strategies often involve multiple steps. For example, a retrosynthetic analysis might start with the target this compound and work backward. youtube.com The immediate precursor would be 1-hexadecene, which can be formed via an elimination reaction, such as the dehydrohalogenation of a haloalkane like 1-bromohexadecane (B154569). youtube.com This haloalkane could, in turn, be synthesized from hexadecan-1-ol. This multi-step approach, while less direct, offers flexibility in starting materials and can be advantageous in certain synthetic contexts. The interconversion between a vicinal dibromide and an alkene is a reversible process, with various reagents available to effect the debromination back to the alkene. researchgate.net

Catalytic and Green Chemistry Innovations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.

Innovations in the synthesis of vicinal dibromides focus on replacing hazardous reagents and solvents. One greener approach to bromination involves the in situ generation of bromine from less hazardous sources. For example, a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium can be used for the stereoselective bromination of alkenes under ambient conditions. rsc.org Another method employs hydrobromic acid and hydrogen peroxide to generate molecular bromine, with water being the only byproduct, thus improving the atom economy of the reaction. studylib.net

The use of catalysts is another cornerstone of green chemistry. studylib.net Catalytic methods can enhance reaction rates and selectivity, often under milder conditions. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, the broader field of catalytic alkene halogenation is an active area of research. acs.org Mechanochemical approaches, which use mechanical force to drive reactions in the absence of solvents, are also emerging as a sustainable alternative for the bromofunctionalization of olefins. rsc.org These methods often utilize safer brominating agents like N-bromosuccinimide (NBS) and can proceed without the need for catalysts or harmful chlorinated solvents. rsc.org

Metal-Catalyzed Bromination Methods

The addition of bromine to alkenes can be facilitated and controlled through the use of transition metal catalysts. vapourtec.com These catalysts can influence reaction rates and selectivity, often operating through various oxidation states to activate the reactants. vapourtec.com While elemental bromine is a common reagent, metal catalysts often enable the use of alternative, safer bromine sources.

Several metal-based systems have been developed for the bromination of alkenes, which are applicable to the synthesis of this compound from 1-hexadecene. lookchem.com Iron and copper complexes, for instance, have been shown to control the regioselectivity in the hydrobromination of alkenes, a related reaction. nih.govacs.org In the context of dibromination, vanadium and molybdenum catalysts are particularly notable for their ability to activate bromide ions in the presence of an oxidant. torvergata.itresearchgate.net

Vanadium-based catalysts, inspired by the function of natural vanadium-dependent bromoperoxidase enzymes, can efficiently produce a brominating intermediate from a bromide salt and an oxidant like hydrogen peroxide (H₂O₂). torvergata.itacs.org This process typically occurs in a two-phase system, allowing for easier separation of the catalyst and product. torvergata.itresearchgate.net The catalytic cycle involves the formation of a peroxido-vanadium species which then oxidizes the bromide ion. torvergata.it

Table 1: Overview of Metal-Catalyzed Bromination Systems Applicable to 1-Hexadecene

| Metal Catalyst System | Bromine Source | Oxidant | Key Features | Relevant Findings |

|---|---|---|---|---|

| Vanadium (V) salts (e.g., V₂O₅) | Potassium Bromide (KBr) | Hydrogen Peroxide (H₂O₂) | Biomimetic, inspired by V-bromoperoxidase enzymes. torvergata.it | Efficiently generates brominating species in a two-phase system, allowing for catalyst recycling. torvergata.itresearchgate.net |

| Molybdenum (VI) salts | Potassium Bromide (KBr) | Hydrogen Peroxide (H₂O₂) | Functions similarly to Vanadium catalysts in two-phase systems. | Offers a sustainable route for oxidative bromination. torvergata.itresearchgate.net |

| Iron (II) Bromide (FeBr₂) | Bromotrimethylsilane (TMSBr) | Oxygen (from air) | Controls regioselectivity in related hydrobromination reactions. nih.govacs.org | Demonstrates the ability of iron to mediate bromine addition via radical pathways. nih.govacs.org |

| Copper (I) salts | Bromotrimethylsilane (TMSBr) | Oxygen (from air) | Used in conjunction with TMSBr to generate bromine radicals. nih.govacs.org | Synergistic action with other components makes the reaction feasible. nih.gov |

Environmentally Benign Reaction Conditions

Growing environmental concerns have spurred the development of "green" synthetic methods that minimize or eliminate the use of hazardous substances. helsinki.fi For the synthesis of this compound, this involves replacing toxic molecular bromine and volatile organic solvents with safer alternatives. organic-chemistry.org

One prominent green strategy is the in-situ generation of bromine from a stable salt, such as potassium bromide (KBr), using a safe oxidant. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water. torvergata.itorganic-chemistry.org Systems combining KBr and H₂O₂, often catalyzed by metals like vanadium, provide an effective and environmentally friendly bromination route. torvergata.itorganic-chemistry.org Another approach uses KBr with orthoperiodic acid in a dichloromethane-water system, which avoids molecular bromine and allows for a clean workup. organic-chemistry.org

The use of ionic liquids (ILs) as reaction media offers another significant environmental advantage. researchgate.netrushim.ru ILs are non-volatile, thermally stable, and can often be recycled, reducing solvent waste. researchgate.netcore.ac.uk Bromination of alkenes has been successfully carried out in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate, which can serve as recyclable alternatives to traditional chlorinated solvents. organic-chemistry.org Furthermore, some ionic liquids, such as organic ammonium (B1175870) tribromides, can act as both the solvent and the brominating agent, simplifying the reaction setup. isca.inresearchgate.net

Table 2: Comparison of Environmentally Benign Bromination Methods

| Method | Reagents | Solvent | Environmental Advantages | Reference |

|---|---|---|---|---|

| Oxidative Bromination | KBr, H₂O₂ | Water or Biphasic System | Avoids elemental bromine; byproduct is water. | torvergata.itorganic-chemistry.org |

| Oxidative Bromination | KBr, Orthoperiodic Acid (H₅IO₆) | Dichloromethane-Water | Mild, room temperature conditions; avoids toxic bromine. | organic-chemistry.org |

| Ionic Liquid Media | N-Bromosuccinimide (NBS), LiBr | Ionic Liquids (e.g., [bmim][PF₆]) | Recyclable solvent, replacement for volatile organic compounds. | organic-chemistry.org |

| Ionic Liquid Reagent | Tetrabutylammonium tribromide (TBATB) | None or co-solvent | Acts as both reagent and medium; stable and easy to handle. | isca.in |

| Solid-Supported Catalysis | HBr, Dimethyl sulfoxide (B87167) (DMSO) | Silica-Sulfuric Acid (SiO₂-H₂SO₄) | Heterogeneous catalyst is easily separated and reused. | isca.in |

Scale-Up Considerations and Process Optimization

Transitioning a synthetic protocol from a laboratory bench to large-scale industrial production introduces a unique set of challenges. labmanager.com For the synthesis of this compound, successful scale-up requires careful planning and optimization of the entire process, from sourcing raw materials to final product purification. nuvisan.com

A critical first step is building a multidisciplinary team that includes chemists, chemical engineers, and safety experts to evaluate the process. labmanager.com Key safety considerations include managing the exothermic nature of the bromination reaction to prevent thermal runaway. In a production environment with large vessels, heat dissipation is less efficient than in laboratory glassware. labmanager.com The handling of potentially corrosive reagents like HBr or oxidants must be carefully managed.

Process optimization for scale-up focuses on efficiency, cost, and safety. This may involve:

Route Scouting: Re-evaluating the synthetic route to select for less hazardous and more cost-effective reagents. nuvisan.com For example, moving from elemental bromine to a KBr/oxidant system improves safety. organic-chemistry.org

Catalyst Selection: Using immobilized or solid-supported catalysts can simplify the purification process significantly. vapourtec.comisca.in This avoids costly and time-consuming extractions or distillations needed to remove homogeneous catalysts.

Reaction Technology: Employing flow chemistry can offer significant advantages for scale-up. vapourtec.com Reactions are performed in a continuous stream through a reactor, which allows for better control over reaction temperature and pressure, especially for highly exothermic processes. It also enhances safety by minimizing the volume of hazardous materials present at any one time. vapourtec.com

Analytical Monitoring: Establishing robust analytical methods to monitor reaction progress and product purity is essential for quality control in a production setting. labmanager.com

Electrochemical methods, which generate the brominating species in situ via anodic oxidation of a bromide salt, are also promising for scale-up. mdpi.com A gram-scale electrochemical dibromination of dodecene has been demonstrated, highlighting the potential for producing 1,2-dihaloalkanes cleanly and efficiently on a larger scale. mdpi.com

Chemical Reactivity and Transformation Pathways of 1,2 Dibromohexadecane

Debromination Reactions

Debromination reactions of 1,2-dibromohexadecane involve the removal of both bromine atoms to form a carbon-carbon multiple bond. This process can be achieved through either reductive elimination to yield an alkene or dehydrobromination to produce an alkyne.

The reductive elimination of this compound is a common method for the synthesis of 1-hexadecene (B165127). This transformation involves the removal of the two bromine atoms with the concomitant formation of a π-bond between the two carbon atoms to which they were attached. This reaction is typically achieved using a reducing agent.

Various reagents can effect this transformation, including metals like zinc and iodide ions. youtube.com The reaction with zinc powder in a solvent like acetic acid is a classic example of this type of elimination. researchgate.net The process is stereospecific, often proceeding via an anti-elimination pathway.

The debromination of vicinal dibromides, such as this compound, can be catalyzed by organotellurium compounds. researchgate.net Mechanistic studies have shown that diaryl tellurides can act as effective catalysts in these reactions. The proposed mechanism involves the tellurium atom acting as a halogen acceptor.

The catalytic cycle is believed to proceed through an oxidative addition of a bromine atom from the dibromide to the tellurium(II) species, forming an organotellurium(IV) intermediate. This is followed by the elimination of the second bromine atom and the formation of the alkene product, regenerating the tellurium(II) catalyst. nih.gov Thermoanalytical data have supported mechanisms where tellurium is oxidized and subsequently reduced by the carbon substrate. nih.gov

The selectivity and efficiency of the debromination of this compound to 1-hexadecene are significantly influenced by the reaction conditions. Factors such as the choice of reducing agent, solvent, temperature, and the use of alternative energy sources like microwave irradiation or mechanochemical methods can impact the outcome. researchgate.netnih.govbeilstein-journals.org

For instance, the use of a Zn/Cu couple, which can be prepared in situ by ball milling, offers a greener alternative to the classical Zn/Ag couple and avoids the need for dry solvents. nih.govbeilstein-journals.org The solvent choice is also critical; while solvents like THF are common, acetic acid has been shown to be effective, particularly in microwave-assisted reactions which can dramatically reduce reaction times. researchgate.net The stereochemical outcome of the reaction, which is typically an anti-elimination, can also be influenced by the specific conditions employed. nih.gov

Table 1: Influence of Reaction Conditions on Debromination of Vicinal Dibromides

| Reagent/Catalyst | Solvent | Conditions | Outcome |

|---|---|---|---|

| Zinc Powder | Acetic Acid | Microwave Irradiation (1-2 min) | High yields of corresponding alkenes researchgate.net |

| Zn/Cu couple | THF (Liquid-assisted grinding) | Mechanochemical (Ball Milling) | Effective debromination, avoids dry solvents nih.govbeilstein-journals.org |

| m-Anisidine | THF | 66 °C, 48h | Effective for activated dibromides, yields trans-alkenes nih.gov |

| Diaryl Tellurides | - | Heating | Catalytic debromination to alkenes researchgate.net |

This compound can undergo a double dehydrobromination reaction to form an alkyne, specifically 1-hexyne. This reaction involves the elimination of two molecules of hydrogen bromide (HBr) and is typically achieved by treatment with a strong base. libretexts.orgyoutube.comlibretexts.org

The reaction proceeds in a stepwise manner through an E2 mechanism. libretexts.orglibretexts.org The first elimination of HBr yields a vinylic bromide intermediate. A second, more strenuous, elimination from the vinylic bromide then produces the alkyne. libretexts.org Due to the high acidity of the terminal alkyne proton, it is common to use at least three equivalents of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. youtube.com The first two equivalents effect the double dehydrohalogenation, while the third equivalent deprotonates the resulting terminal alkyne to form an acetylide salt. A subsequent aqueous workup is then required to protonate the acetylide and yield the neutral 1-hexyne. youtube.com

Table 2: General Conditions for Dehydrobromination to Alkynes

| Base | Solvent | Key Features |

|---|---|---|

| Sodium amide (NaNH₂) | Liquid Ammonia | Requires ≥3 equivalents for terminal alkynes youtube.com |

| Potassium hydroxide (B78521) (KOH) | Ethanol | Can be used, but may lead to by-products google.com |

| Alkoxides (e.g., Sodium ethoxide) | Ethanol | Strong base used for E2 eliminations google.com |

Reductive Eliminations to Alkenes (e.g., Formation of 1-Hexadecene)

Nucleophilic Substitution Reactions

In addition to elimination, this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. Given the presence of two leaving groups, this pathway allows for the synthesis of difunctionalized hexadecane derivatives.

The reaction of this compound with various nucleophiles can lead to the formation of a wide range of difunctionalized products. In these SN2 reactions, a nucleophile attacks the carbon atom bearing a bromine atom, displacing the bromide ion. This can occur twice to replace both bromine atoms.

A variety of nucleophiles can be employed, such as azide ions (N₃⁻), cyanide ions (CN⁻), thiols (RSH), and amines (RNH₂). For example, reaction with sodium azide can produce 1,2-diazidohexadecane. nih.govresearchgate.net This reaction is often a precursor step for further "click chemistry" applications. nih.govresearchgate.net Similarly, reaction with primary or secondary amines can yield 1,2-diaminohexadecane derivatives. The efficiency and selectivity of these substitution reactions can be influenced by the strength of the nucleophile and the reaction conditions. It is important to note that competition with elimination reactions is possible, especially when using nucleophiles that are also strong bases.

Table 3: Examples of Nucleophilic Substitution on Vicinal Dihalides

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Sodium Azide (NaN₃) | Vicinal Diazide | Precursor for bis(1,2,3-triazole) derivatives via cycloaddition nih.govresearchgate.net |

| Amines (e.g., RNH₂) | Vicinal Diamine | Building blocks for ligands and biologically active molecules |

| Thiols (e.g., RSH) | Vicinal Dithioether | Synthesis of sulfur-containing compounds |

Stereochemical Control in Substitution Processes

The substitution reactions of this compound are governed by the classical SN1 and SN2 mechanisms, with the stereochemical outcome being a key consideration. The molecule contains two chiral centers (at C1 and C2), meaning its stereoisomers will react to form stereoisomeric products.

In a bimolecular nucleophilic substitution (SN2) reaction , a strong nucleophile attacks the carbon atom, displacing the bromide ion in a single, concerted step. This mechanism invariably leads to an inversion of configuration at the reacting stereocenter. oregonstate.edukhanacademy.org For an SN2 reaction at C1 or C2 of a specific stereoisomer of this compound, the product will have the opposite stereochemistry at that carbon. youtube.com Because of the steric hindrance from the long alkyl chain and the adjacent bromine atom, SN2 reactions are generally more favorable at the primary carbon (C1) than at the secondary carbon (C2).

Conversely, a unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com This reaction is favored by weak nucleophiles and polar protic solvents. The carbocation intermediate is planar (sp² hybridized), meaning the nucleophile can attack from either face. oregonstate.edukhanacademy.org Consequently, if a chiral center undergoes an SN1 reaction, it results in a mixture of products with both retention and inversion of configuration, often leading to a racemic or diastereomeric mixture. masterorganicchemistry.com

Table 1: Stereochemical Outcomes in Substitution Reactions

| Mechanism | Description | Stereochemical Result at Chiral Center |

|---|---|---|

| SN2 | One-step concerted reaction with a strong nucleophile. | Complete inversion of configuration. |

| SN1 | Two-step reaction via a planar carbocation intermediate with a weak nucleophile. | Mixture of retention and inversion (racemization/diastereomer formation). |

Reactivity with Heteroatom Nucleophiles

This compound reacts with various heteroatom nucleophiles, primarily through SN2 or E2 pathways. The outcome of the reaction (substitution vs. elimination) is highly dependent on the nature of the nucleophile, specifically its basicity versus its nucleophilicity.

Azide Ions (N₃⁻): Sodium azide is an excellent nucleophile and a relatively weak base. It reacts with alkyl bromides via a classic SN2 mechanism to displace the bromide and form an alkyl azide. The reaction of this compound with two equivalents of sodium azide would be expected to yield 1,2-diazidohexadecane. This type of transformation is well-documented for analogous long-chain dibromides, such as the synthesis of 1,12-diazidododecane from 1,12-dibromododecane. nih.gov

Alkoxide Ions (RO⁻): Alkoxides, such as sodium ethoxide (NaOEt), are strong bases and strong nucleophiles. When reacting with a secondary bromide like the one at the C2 position of this compound, the E2 elimination reaction often competes with or even dominates the SN2 substitution. libretexts.orgyoutube.com The reaction can lead to a mixture of substitution products (ethers) and elimination products (alkenes and alkynes). Studies on similar long-chain haloalkanes show that the use of polar aprotic solvents like DMSO can significantly favor the elimination pathway. scispace.com

Thiolate Ions (RS⁻): Thiolates are excellent nucleophiles but are generally weaker bases than their alkoxide counterparts. This difference in basicity means that with thiolates, the SN2 reaction is more likely to be the major pathway compared to elimination. The reaction with a thiolate, such as sodium ethanethiolate, would be expected to produce a bis(thioether) product.

Table 2: Reactions with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Expected Major Product(s) | Dominant Mechanism |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | 1,2-Diazidohexadecane | SN2 |

| Alkoxide | Sodium Ethoxide (NaOCH₂CH₃) | Hexadec-1-ene, Hexadec-1-yne, 1,2-Diethoxyhexadecane | E2 / SN2 Competition |

| Thiolate | Sodium Ethanethiolate (NaSCH₂CH₃) | 1,2-Bis(ethylthio)hexadecane | SN2 |

Cross-Coupling and Carbon-Carbon Bond Forming Reactions

Metal-Catalyzed Coupling Reactions for Chain Extension

Direct metal-catalyzed cross-coupling from a saturated alkyl dibromide like this compound for chain extension is not a standard transformation. Reactions like the Sonogashira or Suzuki coupling typically require sp²- or sp-hybridized carbon-halide bonds (i.e., vinyl or aryl halides). wikipedia.orgnrochemistry.com

Therefore, a common strategy involves a two-step process:

Elimination: this compound is first converted into a more suitable substrate for cross-coupling, such as 1-bromohexadec-1-ene (a vinyl bromide) or 1-hexadecyne (B1584035) (a terminal alkyne), via a base-induced elimination reaction. organic-chemistry.org

Cross-Coupling: The resulting vinyl bromide or alkyne can then participate in standard metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. For instance, the 1-hexadecyne can undergo a Sonogashira coupling with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield a disubstituted alkyne, thus extending the carbon chain. jk-sci.comucsb.edu

Similarly, Grignard reagents, which are powerful carbon nucleophiles, can be used for C-C bond formation. masterorganicchemistry.comleah4sci.com However, attempting to form a di-Grignard reagent from this compound by reacting it with magnesium metal is often complicated by a competing elimination reaction, where the magnesium promotes the removal of both bromine atoms to form hexadecene. wvu.edustackexchange.com

Table 3: Plausible Two-Step Chain Extension via Sonogashira Coupling

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Double Dehydrobromination | This compound, Strong Base (e.g., NaNH₂) | 1-Hexadecyne |

| 2 | Sonogashira Coupling | 1-Hexadecyne, Aryl Halide (Ar-X), Pd/Cu catalysts, Base | Aryl-substituted Hexadecyne (Ar-C≡C-C₁₄H₂₉) |

Radical-Mediated Transformations

The carbon-bromine bonds in this compound can undergo homolytic cleavage to generate alkyl radicals. This process is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), often in the presence of a mediator like tributyltin hydride (Bu₃SnH).

Once formed, the resulting hexadecyl radical intermediate can participate in various transformations. A key application of such radical chemistry is in radical cyclization reactions. nih.govbeilstein-journals.org For this to occur with this compound, the molecule would need to be modified to contain an unsaturated group (like an alkene or alkyne) elsewhere in the chain. The radical would then add intramolecularly to the unsaturated bond to form a cyclic product.

In the absence of an internal trapping group, the radical can participate in intermolecular reactions, such as addition to an external alkene or alkyne, leading to the formation of a new carbon-carbon bond. These reactions allow for the difunctionalization of unsaturated systems. nih.gov

Other Significant Chemical Transformations of the Dibromide Moiety

Beyond substitution and coupling, the most significant chemical transformation for vicinal dibromides like this compound is the double dehydrobromination to form an alkyne. This elimination reaction is a cornerstone of alkyne synthesis. byjus.comksu.edu.sa

The reaction proceeds via two sequential E2 eliminations. A strong base, such as sodium amide (NaNH₂) in liquid ammonia, is typically required to drive the reaction to completion. mgscience.ac.in

In the first step, the base abstracts a proton from a carbon adjacent to a bromine, and a bromide ion is eliminated, forming a vinylic bromide intermediate (1-bromohexadec-1-ene). This step requires an anti-periplanar arrangement of the hydrogen and the leaving bromide. msu.edu

The second elimination is generally slower and requires harsher conditions because it involves the removal of a proton from an sp²-hybridized carbon. A second equivalent of the strong base removes a proton from the vinylic bromide, leading to the formation of the triple bond and elimination of the second bromide ion.

This transformation is a direct and efficient method for converting this compound into 1-hexadecyne, a valuable synthetic intermediate. lookchem.comnih.gov

Table 4: Synthesis of 1-Hexadecyne via Double Elimination

| Starting Material | Reagents | Intermediate | Final Product | Reaction Type |

|---|---|---|---|---|

| This compound | 2 equivalents of Sodium Amide (NaNH₂) | 1-Bromohexadec-1-ene | 1-Hexadecyne | Double E2 Elimination |

Spectroscopic and Structural Characterization of 1,2 Dibromohexadecane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, providing detailed information about the structure and connectivity of a molecule. For 1,2-Dibromohexadecane, ¹H and ¹³C NMR, complemented by two-dimensional techniques, would offer a complete picture of its proton and carbon frameworks.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the carbons bearing the bromine atoms (C1 and C2) and for the protons along the extended alkyl chain. The electronegativity of the bromine atoms causes a significant downfield shift (deshielding) for the adjacent protons.

The proton on the secondary carbon bonded to bromine (H-2) is expected to be the most deshielded due to its position between a bromine atom and the alkyl chain. The two protons on the primary, terminal carbon (H-1) will also be shifted downfield, but typically to a slightly lesser extent than the H-2 proton. The remaining methylene (B1212753) protons in the long alkyl chain (C3-C15) will resonate in the typical upfield aliphatic region, with the terminal methyl group (H-16) appearing as the most shielded signal.

The expected splitting patterns, based on the n+1 rule, are crucial for confirming proton assignments:

H-2 (methine) : This proton is adjacent to the two H-1 protons and the two H-3 protons. It is expected to appear as a multiplet, likely a quintet or a more complex pattern due to potential differences in coupling constants (³J(H2-H1) and ³J(H2-H3)).

H-1 (methylene) : These two protons are adjacent to the single H-2 proton and will appear as a doublet.

H-3 (methylene) : These protons are adjacent to H-2 and H-4 and would likely appear as a multiplet.

H-4 to H-15 (methylenes) : The signals for these protons in the long chain would largely overlap, creating a broad multiplet in the upfield region.

H-16 (methyl) : These three protons are adjacent to the two H-15 protons and will appear as a triplet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂(Br)-H (H-1) | ~3.6 - 3.8 | Doublet (d) |

| -CH(Br)-H (H-2) | ~4.1 - 4.3 | Multiplet (m) |

| -CH₂- (H-3) | ~2.0 - 2.2 | Multiplet (m) |

| -(CH₂)₁₂- (H-4 to H-15) | ~1.2 - 1.4 | Broad Multiplet |

| -CH₃ (H-16) | ~0.8 - 0.9 | Triplet (t) |

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Similar to ¹H NMR, the electronegative bromine atoms significantly influence the chemical shifts of the carbons to which they are attached.

The carbon atoms C-1 and C-2, being directly bonded to bromine, will be deshielded and appear at the lowest field among the sp³-hybridized carbons. The C-2 signal is expected to be slightly more downfield than C-1. The chemical shifts of the other carbon atoms in the hexadecyl chain will be found in the typical aliphatic region, with a predictable pattern based on their distance from the bromine substituents. The terminal methyl carbon (C-16) will be the most shielded carbon, appearing at the highest field.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₂(Br) (C-1) | ~35 - 45 |

| C H(Br)- (C-2) | ~50 - 60 |

| C H₂- (C-3) | ~32 - 36 |

| -(C H₂)₁₂- (C-4 to C-15) | ~22 - 32 |

| -C H₃ (C-16) | ~14 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the H-1 and H-2 signals, confirming their adjacency. It would also show correlations between H-2 and H-3, H-3 and H-4, and so on, allowing for the tracing of the connectivity along the entire alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). libretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the proton signal at ~3.7 ppm (H-1) and the carbon signal at ~40 ppm (C-1), and another between the proton at ~4.2 ppm (H-2) and the carbon at ~55 ppm (C-2). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²J(C,H) and ³J(C,H)). libretexts.org This is crucial for piecing together the molecular fragments. For example, an HMBC spectrum would show a correlation between the H-1 protons and the C-2 carbon, and between the H-3 protons and both C-1 and C-2, thereby confirming the 1,2-dibromo substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be dominated by absorptions characteristic of a long-chain alkyl halide. The key vibrational bands expected are:

C-H Stretching : Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the stretching vibrations of C-H bonds in the methylene and methyl groups of the long alkyl chain.

C-H Bending : Absorptions corresponding to the bending (scissoring and rocking) vibrations of the CH₂ groups and the CH₃ group would appear in the 1470-1370 cm⁻¹ range.

C-Br Stretching : The most diagnostic peaks for this molecule would be the C-Br stretching vibrations. These are typically found in the fingerprint region, with expected absorptions in the range of 690-515 cm⁻¹. orgchemboulder.comlibretexts.org The presence of two C-Br bonds may result in multiple or broad absorptions in this area.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (CH₂/CH₃) | 1370 - 1470 | Medium |

| C-Br Stretch | 515 - 690 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

For this compound (C₁₆H₃₂Br₂), the mass spectrum would exhibit a characteristic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Molecular Ion (M⁺) : The molecular ion peak would appear as a cluster of three peaks:

M⁺ (containing two ⁷⁹Br isotopes)

[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br isotope)

[M+4]⁺ (containing two ⁸¹Br isotopes) The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1. youtube.com

Fragmentation Pattern : Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (•Br) or a hydrogen bromide molecule (HBr). youtube.com

[M-Br]⁺ : A prominent peak corresponding to the loss of one bromine atom would be observed. This fragment would still contain one bromine atom, and therefore would itself appear as a pair of peaks ([M-79]⁺ and [M-81]⁺) with a ~1:1 intensity ratio.

Alpha-Cleavage : Cleavage of the C2-C3 bond is a likely fragmentation pathway, leading to the formation of stable carbocations.

Alkyl Fragments : A series of peaks separated by 14 mass units (corresponding to CH₂ groups) would be expected from the fragmentation of the long hexadecyl chain. libretexts.org

| Ion | Description | Expected m/z Pattern |

| [C₁₆H₃₂Br₂]⁺ | Molecular Ion | M⁺, [M+2]⁺, [M+4]⁺ in ~1:2:1 ratio |

| [C₁₆H₃₂Br]⁺ | Loss of a Bromine Radical | [M-79]⁺ and [M-81]⁺ in ~1:1 ratio |

| [C₁₆H₃₁Br₂]⁺ | Loss of a Hydrogen Radical | [M-1]⁺, [M+1]⁺, [M+3]⁺ |

| [C₂H₃Br₂]⁺ | Alpha-Cleavage Fragment | m/z cluster around 185, 187, 189 |

| [CₙH₂ₙ₊₁]⁺ | Alkyl Chain Fragments | Series of peaks (e.g., 43, 57, 71...) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool capable of measuring mass-to-charge ratios (m/z) to several decimal places. libretexts.org This precision allows for the determination of a compound's exact molecular formula by distinguishing between molecules that have the same nominal mass but different elemental compositions. researchgate.netlibretexts.org The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ⁷⁹Br). libretexts.org

For this compound (C₁₆H₃₂Br₂), the ability of HRMS to provide an exact mass is crucial for unambiguous identification. While low-resolution mass spectrometry would register the molecular ion at a nominal mass, HRMS can differentiate it from other potential isobaric compounds, thereby confirming the elemental formula. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₃₂Br₂ | Defines the elemental composition. |

| Nominal Mass | 382 Da | Integer mass based on the most abundant isotopes. |

| Exact Mass (Monoisotopic) | 382.0816 Da | Precise mass used to confirm the molecular formula. libretexts.org |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure. tutorchase.comlibretexts.org

The analysis of this compound's fragmentation pattern allows for the confirmation of its structure. The weakest bonds are most likely to break, and the stability of the resulting carbocations influences the abundance of the observed fragments. libretexts.org For long-chain dibromoalkanes, characteristic fragmentation pathways include the loss of a bromine atom, the loss of hydrogen bromide (HBr), and cleavage of the carbon-carbon bonds in the alkyl chain. youtube.com The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in characteristic isotopic patterns for bromine-containing fragments.

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 303/305 | [C₁₆H₃₂Br]⁺ | Loss of a bromine radical (•Br) |

| 223 | [C₁₆H₃₁]⁺ | Loss of •Br and HBr |

| Various | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙBr]⁺ | Cleavage of the C-C backbone |

Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry)

Hyphenated techniques, which couple a separation method with a detection method, are invaluable for analyzing complex mixtures. Gas chromatography-mass spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. etamu.eduscholarsresearchlibrary.com

In the context of this compound, GC-MS is used to separate the compound from reaction byproducts, solvents, or impurities. nih.gov As the separated compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. etamu.edu This allows for positive identification of the this compound peak in the chromatogram and provides structural information on any other separated components in the mixture. scholarsresearchlibrary.com This technique is particularly useful for analyzing the products of synthesis reactions to confirm the presence of the desired product and identify any isomers or side products. researchgate.net

Advanced Analytical Techniques for Purity and Isomeric Composition

To ensure the quality and characterize the specific isomeric form of this compound, advanced separation and structural techniques are employed. These methods are critical for resolving it from closely related isomers and determining the three-dimensional arrangement of atoms in crystalline derivatives.

High-Performance Liquid Chromatography (HPLC) for Separation

High-performance liquid chromatography (HPLC) is a premier separation technique used to separate components of a mixture based on their differential interactions with a stationary and a mobile phase. khanacademy.orglibretexts.org Depending on the polarity of the stationary phase, HPLC can be run in normal-phase (polar stationary phase) or reverse-phase (nonpolar stationary phase) mode. libretexts.org

For this compound, reverse-phase HPLC is a suitable method for assessing purity and separating it from other brominated alkanes or positional isomers (e.g., 1,3-dibromohexadecane). sielc.com The separation is based on differences in polarity; less polar compounds are retained longer on the nonpolar stationary phase. libretexts.org By using a gradient elution, where the composition of the mobile phase is changed over time, a high degree of separation can be achieved for complex mixtures containing compounds with a wide range of polarities. libretexts.orgsigmaaldrich.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Mode | Reverse-Phase (RP-HPLC) | Separates compounds based on hydrophobicity. khanacademy.org |

| Stationary Phase | C18 (Octadecylsilane) | Provides a nonpolar surface for interaction. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water Gradient | Elutes compounds from the column; composition is varied for optimal separation. sielc.com |

| Detector | UV or Refractive Index (RI) | Detects compounds as they elute from the column. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. khanacademy.org It is particularly well-suited for assessing the purity of volatile and semi-volatile substances like this compound and for analyzing volatile byproducts that may form during its synthesis or degradation. tuwien.at

In a GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. wisc.edu Compounds are separated based on their boiling points and their interaction with the stationary phase. etamu.edu The retention time—the time it takes for a compound to travel through the column—is a characteristic feature used for identification. The peak area in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. wisc.edu

X-ray Diffraction Studies (for crystalline derivatives)

While this compound is not typically crystalline at room temperature, its derivatives can be synthesized to form stable crystals. X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional atomic structure of a crystalline solid. mit.edu

Computational and Theoretical Investigations of 1,2 Dibromohexadecane

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties from first principles.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

A fundamental application of DFT is the analysis of a molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties.

A thorough literature search did not yield any specific studies detailing the electronic structure or HOMO-LUMO analysis of 1,2-dibromohexadecane. Such a study would calculate the energies of these frontier orbitals and map their spatial distribution, providing insight into potential sites for nucleophilic or electrophilic attack.

Reaction Pathway and Transition State Characterization

DFT is also employed to map out the potential energy surface of a chemical reaction, allowing for the characterization of reaction pathways, intermediates, and transition states. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates.

There are no available DFT studies that characterize the reaction pathways or transition states for reactions involving this compound. A computational investigation in this area could, for example, elucidate the mechanism of dehydrobromination or nucleophilic substitution reactions involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Specific DFT predictions for the NMR and IR spectra of this compound are not present in the reviewed literature. Such calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for NMR and the vibrational modes for IR spectroscopy.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions.

Conformational Analysis and Flexibility of the Alkane Chain

For a long-chain molecule like this compound, MD simulations would be an ideal tool to explore its conformational landscape. The flexibility of the sixteen-carbon alkane chain, influenced by the two bromine atoms, would lead to a multitude of possible conformations. MD simulations can sample these conformations over time to identify the most stable arrangements and the energy barriers between them.

Despite the suitability of this method, there are no specific MD simulation studies in the literature that focus on the conformational analysis and chain flexibility of this compound.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model solvent molecules, allowing for the investigation of how different solvents affect the conformational preferences, dynamics, and reactivity of the solute.

A literature search did not reveal any MD simulation studies investigating the solvent effects on the molecular behavior of this compound. Such a study would provide valuable insights into its behavior in various chemical processes that occur in solution.

Quantum Chemical Modeling

Quantum chemical modeling is a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, energies, and a range of other properties.

While specific energetic profiles for the isomerization and degradation of this compound are not extensively documented in publicly available literature, analogies can be drawn from studies of smaller, related molecules such as 1,2-dibromoethane (B42909) and other long-chain alkanes.

Isomerization in this compound primarily involves conformational changes around the carbon-carbon single bonds. Rotation around the C1-C2 bond, where the bromine atoms are located, leads to different spatial arrangements of these bulky substituents. The most stable conformation is the anti conformation, where the two bromine atoms are positioned at a dihedral angle of 180° to each other, minimizing steric hindrance. The gauche conformation, with a dihedral angle of approximately 60°, is less stable due to the closer proximity of the bromine atoms. The energetic barrier to rotation between these conformers determines the flexibility of this portion of the molecule. For the long hexadecyl chain, numerous conformational isomers exist due to rotations around the other C-C bonds, with the all-trans (zigzag) conformation generally being the most stable.

Degradation of this compound can be initiated by various mechanisms, including thermal decomposition and biodegradation. Theoretical studies on smaller haloalkanes, such as 1,2-dichloropropane, suggest that dehalogenation is a critical step in their breakdown. rsc.orgresearchgate.net For this compound, one potential degradation pathway involves the elimination of two bromine atoms to form a double bond, yielding 1-hexadecene (B165127). Another possibility is the sequential breaking of the carbon-bromine bonds, which could lead to the formation of various brominated intermediates. The energetic barriers for these reactions can be calculated using quantum chemical methods to predict the most likely degradation pathways under different conditions. For instance, studies on the degradation of long-chain alkanes have highlighted the role of β-oxidation pathways in their mineralization. nih.gov

Below is a hypothetical table illustrating the relative energies of different conformers of the 1,2-dibromoethyl fragment of this compound, based on the principles of conformational analysis.

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | ~0.8 - 1.2 |

| Eclipsed (H/Br) | 120° | ~3.5 - 4.5 |

| Eclipsed (Br/Br) | 0° | > 5.0 (least stable) |

This table is illustrative and based on general principles of conformational analysis for similar molecules.

Non-covalent interactions play a crucial role in determining the physical properties and intermolecular associations of this compound. nih.gov These interactions are weaker than covalent bonds but are significant in condensed phases. The primary non-covalent interactions involving this compound are van der Waals forces, specifically London dispersion forces. rsc.org The long hexadecyl chain provides a large surface area for these interactions, leading to a relatively high boiling point for this compound.

The bromine atoms also introduce dipole-dipole interactions, although the C-Br bond is only moderately polar. More significantly, the bromine atoms can participate in halogen bonding, a type of non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic region on another molecule. In the context of pure this compound, this could involve interactions with the lone pairs of electrons on the bromine atoms of neighboring molecules.

Computational methods such as Density Functional Theory (DFT) with dispersion corrections and Møller-Plesset perturbation theory (MP2) are well-suited for studying these weak interactions. nih.gov Molecular dynamics simulations can also be employed to understand the collective behavior of this compound molecules in the liquid state and how non-covalent interactions influence properties like viscosity and density. rsc.org

The following table summarizes the types of non-covalent interactions expected for this compound.

| Interaction Type | Description | Relative Strength |

| London Dispersion Forces | Temporary fluctuations in electron density creating temporary dipoles. Dominant due to the long alkyl chain. | Strong (collectively) |

| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the C-Br bonds. | Moderate |

| Halogen Bonding | Interaction between the electrophilic region of a bromine atom and a nucleophilic region of another molecule. | Weak to Moderate |

High-Throughput Computational Screening for Related Compounds

High-throughput computational screening (HTCS) is a powerful strategy for rapidly assessing the properties of a large number of chemical compounds. tohoku.ac.jpwiley.com This approach can be particularly useful for identifying related compounds with desirable or undesirable characteristics, such as lower toxicity or enhanced biodegradability. In the context of this compound, HTCS could be employed to screen libraries of other halogenated alkanes. nih.govqsardb.org

For example, a virtual library of long-chain dihaloalkanes with varying chain lengths and halogen substituents (e.g., chlorine, fluorine) could be generated. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could then be developed to predict properties such as toxicity, environmental persistence, and biodegradability based on calculated molecular descriptors. These descriptors can include physicochemical properties like logP (octanol-water partition coefficient), molecular weight, and polar surface area, as well as quantum chemically derived descriptors like the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

The results of such a screening could identify alternative compounds that might serve a similar function but with a more favorable environmental or toxicological profile. For instance, the screening might reveal that replacing bromine with another halogen, or altering the position of the halogens on the alkyl chain, could significantly increase the rate of biodegradation. HTCS can also be used to prioritize a smaller number of promising candidates for more detailed and computationally expensive theoretical analysis or for experimental validation.

A hypothetical workflow for a high-throughput computational screening of compounds related to this compound is outlined in the table below.

| Step | Description | Computational Methods |

| 1. Library Generation | Create a virtual library of related halogenated alkanes with variations in chain length, halogen type, and position. | Cheminformatics toolkits |

| 2. Descriptor Calculation | Calculate a set of molecular descriptors for each compound in the library. | QSAR/QSPR software, Quantum chemistry packages |

| 3. Model Development | Build predictive models for properties of interest (e.g., toxicity, biodegradability) using a training set of compounds with known data. | Machine learning algorithms (e.g., random forest, support vector machines) |

| 4. Virtual Screening | Apply the developed models to predict the properties of the entire virtual library. | Automated scripting and workflow management tools |

| 5. Prioritization | Rank the compounds based on the predicted properties to identify candidates for further study. | Data analysis and visualization software |

Advanced Applications of 1,2 Dibromohexadecane in Organic Synthesis and Materials Science

Building Block for Long-Chain Organic Molecules

The 16-carbon backbone of 1,2-dibromohexadecane makes it an ideal starting point for the synthesis of complex, long-chain aliphatic molecules. Through targeted chemical reactions, it can be converted into a variety of intermediates that are crucial for building more elaborate molecular architectures.

A primary application of this compound is in the synthesis of 1-hexadecyne (B1584035), a terminal alkyne. This transformation is typically achieved through a double dehydrobromination reaction, which involves the elimination of two molecules of hydrogen bromide (HBr). chegg.com This process is an example of a double E2 (elimination, bimolecular) reaction, which requires a very strong base to proceed effectively. masterorganicchemistry.com

The reaction is commonly carried out using sodium amide (NaNH₂) in a solvent like liquid ammonia. libretexts.orgdoubtnut.com The mechanism involves two successive E2 eliminations. In the first step, the amide anion removes a proton from a carbon adjacent to one of the bromine atoms, leading to the formation of a bromoalkene intermediate. libretexts.org In the second step, another amide anion removes a proton from the carbon bearing the remaining bromine atom, resulting in the formation of the alkyne triple bond. doubtnut.com The use of a strong base like sodium amide is crucial because it is potent enough to deprotonate the vinyl halide intermediate and also to convert the resulting terminal alkyne into its sodium salt (sodium hexadecynilide), preventing further reactions or rearrangements. libretexts.orglibretexts.org Milder bases like potassium hydroxide (B78521) (KOH) can also be used, but they may lead to the formation of the more stable internal alkyne isomer. libretexts.org

The resulting 1-hexadecyne is a highly valuable functionalized intermediate. The terminal alkyne group is reactive and can participate in a wide array of subsequent chemical transformations, including carbon-carbon bond-forming reactions, click chemistry, and reductions.

| Reagent | Solvent | Typical Product | Reaction Type |

|---|---|---|---|

| Sodium amide (NaNH₂) | Liquid Ammonia (NH₃) | 1-Hexadecyne | Double E2 Elimination |

| Potassium Hydroxide (KOH) | Ethanol | Mixture of 1-Hexadecyne and internal alkynes | Double E2 Elimination with potential isomerization |

Once synthesized, 1-hexadecyne serves as a precursor for building more complex molecules. The terminal proton of 1-hexadecyne is weakly acidic and can be removed by a strong base like sodium amide or an organolithium reagent to form a hexadecynyl anion, also known as an acetylide. libretexts.org This acetylide is a potent carbon-based nucleophile.

This nucleophilicity is exploited in SN2 (substitution, nucleophilic, bimolecular) reactions with primary alkyl halides. This reaction allows for the coupling of the 16-carbon chain to other alkyl groups, effectively extending the carbon skeleton and constructing more complex and larger molecules. libretexts.org For instance, the reaction of sodium hexadecynilide with an alkyl bromide (R-Br) would yield a new, internal alkyne with a longer carbon chain. This method is a fundamental strategy in organic synthesis for the stepwise construction of complex natural products and other target molecules that feature long aliphatic chains.

Role in Polymer Chemistry and Materials Development

The long hydrocarbon chain of this compound is a desirable feature for the development of new polymers and materials, imparting properties such as hydrophobicity and thermal stability.

As established, this compound is a ready precursor to the terminal alkyne 1-hexadecyne. nih.gov This long-chain alkyne can itself be used as a monomer in the synthesis of advanced polymeric structures. Polymers with long alkyl side chains are known for their unique properties, such as modified solubility, crystallinity, and thermal behavior.

1-Hexadecyne can be polymerized through various methods, including transition-metal-catalyzed polymerization, to produce poly(1-hexadecyne). The resulting polymer features a polyacetylene backbone with long C₁₄H₂₉ alkyl chains as pendant groups. These side chains influence the polymer's morphology and its interactions with solvents and other materials. Such polymers can be designed for applications in areas like specialty coatings, membranes, and as components in advanced composite materials. The ability to create well-defined polymers has been advanced by techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over molecular weight and structure. boronmolecular.com

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, are the fundamental components of surfactants. nih.govcornell.edu The 16-carbon chain derived from this compound provides an excellent hydrophobic tail, a key structural feature for surface activity. cornell.edusarchemlabs.com

This compound can be chemically modified to attach a polar head group, thereby creating a surfactant molecule. A common strategy involves converting the dibromide into a monofunctionalized long-chain molecule, such as 1-bromohexadecane (B154569), which can then react with a hydrophilic species. For example, the reaction of 1-bromohexadecane with a tertiary amine like trimethylamine (B31210) results in the formation of a quaternary ammonium (B1175870) salt. This salt is a cationic surfactant, with the positively charged nitrogen atom serving as the hydrophilic head group and the hexadecyl chain as the hydrophobic tail.

These long-chain surfactants are effective at reducing the surface tension between liquids or between a liquid and a solid. sarchemlabs.com They are used in a wide range of applications, including as emulsifiers, detergents, and foaming agents in various industrial and consumer products. researchgate.net

| Derivative | Reactant for Head Group | Surfactant Type | Hydrophilic Head Group |

|---|---|---|---|

| 1-Bromohexadecane | Trimethylamine | Cationic | -N(CH₃)₃⁺ |

| 1-Hexadecanol | Sulfur Trioxide | Anionic | -OSO₃⁻ |

| 1-Hexadecanol | Ethylene Oxide | Non-ionic | -(OCH₂CH₂)nOH |

Chiral Pool Synthesis and Stereoselective Transformations

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral molecules. nih.gov While this compound is typically prepared from the achiral alkene 1-hexadecene (B165127), resulting in a racemic mixture, enantiomerically pure forms such as (2S)-1,2-dibromohexadecane can be conceptualized or synthesized through asymmetric methods. nih.gov

An enantiopure vicinal dibromide like (2R,3R)- or (2S,3S)-1,2-dibromohexadecane would be a valuable building block for stereoselective transformations. The two bromine atoms have a fixed spatial relationship (anti-configuration resulting from the bromination of a trans-alkene, or syn from a cis-alkene with appropriate reagents). This defined stereochemistry can be transferred to subsequent products.

For example, a stereospecific E2 elimination reaction on a chiral 1,2-dibromoalkane, using a bulky base, can lead to the formation of a specific (E)- or (Z)-bromoalkene, controlling the geometry of the resulting double bond. Furthermore, SN2 reactions at the chiral centers would proceed with inversion of configuration, allowing for the controlled introduction of new stereocenters. While its use is not as widespread as that of chiral terpenes or amino acids, the potential for enantiopure this compound to act as a chiral C16 synthon in the total synthesis of complex lipids or other natural products represents an advanced and specialized application. uniurb.it

Future Research Directions for 1,2 Dibromohexadecane

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of 1,2-dibromohexadecane, typically achieved through the bromination of 1-hexadecene (B165127), is a foundational reaction in organic chemistry. masterorganicchemistry.com However, future research is geared towards the development of novel catalytic systems that offer greater control over reactivity and selectivity, while minimizing waste and harsh reaction conditions.

Current research in the broader field of alkene halogenation provides a roadmap for future work on long-chain substrates like 1-hexadecene. While many halogenations proceed without a catalyst, the development of catalytic enantioselective dihalogenations has been a significant challenge. researchgate.net Recent progress in this area, however, suggests that reagent-controlled, enantioselective dihalogenation is becoming increasingly feasible. researchgate.net For this compound, this could lead to the synthesis of specific stereoisomers, which may be crucial for applications in pharmaceuticals or advanced materials where chirality plays a key role. nih.gov

Future research will likely explore:

Organocatalysis : Simple organic molecules, such as thioureas, have been successfully used as catalysts for the stereospecific dibromination of various functionalized alkenes. organic-chemistry.org Applying these systems to long-chain alkenes could provide a metal-free, cost-effective, and environmentally benign route to this compound.

Heterogeneous Catalysts : The use of solid catalysts, such as alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), has shown high efficiency in the synthesis of brominated alkanes like bromopropane. mdpi.com Developing similar solid acid catalysts for the bromination of 1-hexadecene could simplify product purification and catalyst recycling, making the process more suitable for industrial-scale production.

Photocatalysis : Light-induced bromination is another promising avenue. researchgate.net Photocatalytic methods can often proceed under mild conditions and may offer unique selectivity profiles compared to thermal methods. researchgate.net

The selectivity of bromination is also a key consideration. For long-chain alkanes, bromination tends to favor internal carbons over terminal ones. researchgate.net For the synthesis of this compound from 1-hexadecene, ensuring high selectivity for the vicinal dibromination product over other potential side-reactions is paramount. Novel catalysts will be designed to activate the bromine source or the alkene in a highly specific manner, preventing unwanted substitutions or rearrangements.

Table 1: Comparison of Potential Catalytic Approaches for this compound Synthesis

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Organocatalysts (e.g., Thioureas) | Metal-free, low cost, mild conditions, potential for stereoselectivity. organic-chemistry.org | Adaptation to long-chain, non-polar substrates; catalyst loading and reusability. |

| Heterogeneous Catalysts (e.g., Modified Zirconia) | Ease of separation, reusability, potential for continuous processes. mdpi.com | Catalyst stability, pore size optimization for long-chain molecules, activity at lower temperatures. |

Integration with Flow Chemistry and Continuous Manufacturing Techniques

The integration of this compound synthesis into flow chemistry and continuous manufacturing systems represents a significant leap forward in terms of safety, efficiency, and scalability. aurigeneservices.com Halogenation reactions, including brominations, are often fast and highly exothermic. researchgate.netrsc.org In traditional batch reactors, managing the heat generated can be challenging, potentially leading to poor selectivity and safety hazards. mt.com

Flow chemistry mitigates these issues by conducting reactions in microreactors or tubular reactors with a high surface-area-to-volume ratio. pharmasalmanac.com This allows for superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and a significantly smaller reactor footprint. amt.uknih.gov For the synthesis of this compound, this translates to:

Enhanced Safety : By using elemental bromine (Br₂) or hydrogen bromide (HBr), which are toxic and corrosive, in a flow system, the amount of hazardous material present at any given moment is minimized. researchgate.netrsc.org This is a stark contrast to large-volume batch reactors.

Improved Yield and Purity : The precise control over reaction conditions in a flow reactor can minimize the formation of by-products, leading to higher yields and purer products. aurigeneservices.com This reduces the need for extensive downstream purification.

Scalability : Scaling up a reaction from the lab to production is often more straightforward in a flow system. Instead of designing larger, more complex reactors, production can be increased by running multiple reactors in parallel or by operating the system for longer periods. d-nb.info

Future research in this area will focus on designing and optimizing a continuous flow process for the dibromination of 1-hexadecene. This involves selecting appropriate solvents, optimizing flow rates and temperatures, and potentially integrating in-line analytical tools to monitor the reaction in real-time. aurigeneservices.compharmasalmanac.com The development of packed-bed reactors using the heterogeneous catalysts mentioned in the previous section is a particularly attractive option for creating a fully continuous and automated synthesis of this compound. nih.gov

Exploration of Mechanochemical Synthesis Methodologies

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a compelling, solvent-free alternative for the synthesis of halogenated compounds. rcsi.sciencecolab.wsresearchgate.net This approach aligns with the principles of green chemistry by drastically reducing or eliminating the need for bulk solvents. colab.ws

For the synthesis of this compound, mechanochemistry could provide a direct route from 1-hexadecene using a solid brominating agent. Research has demonstrated the successful mechanochemical halogenation of various organic molecules, including the use of N-halosuccinimides as a halogen source. nih.gov The key advantages of exploring mechanochemical methods include:

Reduced Solvent Waste : It is an environmentally friendly approach that avoids the use of potentially hazardous organic solvents. rsc.org

Unique Reactivity : Reactions in the solid state can sometimes lead to different products or selectivities compared to solution-based reactions, potentially offering a new synthetic pathway. researchgate.net

Process Intensification : Mechanochemical reactions are often rapid and can be performed in ball mills, which are scalable pieces of equipment. d-nb.infonih.gov

Future research would involve screening different solid brominating agents and milling conditions (e.g., liquid-assisted grinding (LAG) versus neat grinding) to find the optimal parameters for the dibromination of 1-hexadecane. nih.gov In situ monitoring techniques, such as Raman spectroscopy, could be employed to study the reaction dynamics within the milling vessel. nih.gov The combination of mechanochemistry with halogen bonding is another nascent field that could yield novel synthetic strategies. rsc.org

Advanced Computational Studies for Predictive Modeling of Reactivity and Properties

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the behavior of chemical compounds. scirp.org For this compound, advanced computational studies can provide deep insights into its structural, electronic, and reactive properties, guiding experimental work and accelerating the discovery of new applications.

Future research using computational methods could focus on several areas:

Reaction Mechanism and Kinetics : Using quantum mechanics (QM) methods like Density Functional Theory (DFT), researchers can model the reaction pathway for the bromination of 1-hexadecene. researchgate.net This allows for the calculation of activation energies and the characterization of transition states and intermediates, such as the bromonium ion. researchgate.net Such models can help explain the observed stereoselectivity and guide the design of catalysts that favor specific pathways.

Predictive Property Modeling : The physical and chemical properties of this compound, such as its boiling point, solubility, and dipole moment, are influenced by the C-Br bonds and the long alkyl chain. openochem.orgaakash.ac.in Quantitative Structure-Property Relationship (QSPR) models can be developed to predict these properties, as well as its behavior in different environments. researchgate.net This is particularly valuable for understanding its potential as a pharmaceutical intermediate or in materials science. nih.govnumberanalytics.com

Reactive Molecular Dynamics (ReaxFF) : For studying the behavior of this compound under more complex conditions, such as high temperatures or in combustion processes, reactive force fields like ReaxFF can be employed. researchgate.net These simulations can model bond breaking and formation in large systems, providing insights into thermal decomposition pathways and reaction kinetics that would be computationally prohibitive with higher-level QM methods. researchgate.net

Table 2: Computational Approaches for Studying this compound

| Computational Method | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis. researchgate.net | Transition state structures, activation energy barriers, reaction thermodynamics, stereochemical preferences. |

| Molecular Dynamics (MD) | Simulation of bulk properties and interactions in solution. | Solvation free energy, diffusion coefficients, conformational analysis. |

| Reactive Force Fields (ReaxFF) | Modeling of pyrolysis and combustion. researchgate.net | Decomposition products, reaction kinetics at high temperatures, initiation mechanisms. |

By combining these advanced computational techniques with targeted experimental work, a comprehensive understanding of this compound can be achieved, paving the way for its optimized synthesis and innovative application.

Q & A

Q. (Basic)

- Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Respiratory protection (e.g., NIOSH-approved N95/P2 respirators) is required if aerosolization occurs .

- Ventilation: Ensure local exhaust ventilation or fume hoods to minimize inhalation exposure .

- Storage: Store in airtight containers at room temperature, away from light and moisture .

- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

How can researchers mitigate acute toxicological risks during experiments with this compound?

Q. (Basic)

- Methodological Answer:

- Exposure Control: Implement engineering controls (e.g., closed systems) to limit skin/eye contact and inhalation. Use emergency eyewash stations and safety showers .

- First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with water for 15 minutes and seek medical attention .

- Toxicity Monitoring: Acute toxicity (H302, H315, H319) suggests prioritizing dermal and respiratory protection during handling .

What experimental approaches can address gaps in physicochemical data (e.g., solubility, log Kow) for this compound?

Q. (Advanced)

- Methodological Answer:

- Solubility Determination: Use shake-flask or column-elution methods with HPLC-UV analysis to measure aqueous solubility. For log Kow, employ octanol-water partitioning experiments .

- Thermal Properties: Differential Scanning Calorimetry (DSC) can determine melting points, while gas chromatography-mass spectrometry (GC-MS) may assess volatility .

- Data Validation: Cross-reference results with computational models (e.g., EPI Suite) to identify discrepancies .

How can ultrasonic dispersion optimize this compound delivery in microbial degradation studies?

Q. (Advanced)

- Methodological Answer:

- Dispersion Technique: Use ultrasonic processors (e.g., 90% amplitude for 10 minutes) to create stable emulsions in aqueous media, as demonstrated for analogous brominated alkanes .

- Dosage Calibration: Conduct preliminary trials to determine optimal substrate concentrations without inhibiting microbial activity.

- Analytical Confirmation: Validate dispersion efficiency via dynamic light scattering (DLS) or microscopy .

What frameworks resolve contradictions in toxicological data for this compound?

Q. (Advanced)